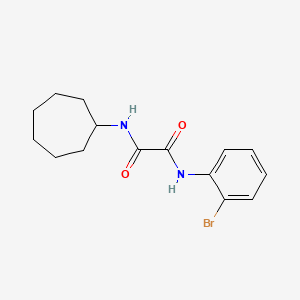
N-(2-bromophenyl)-N'-cycloheptylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-N'-cycloheptylethanediamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic benefits. BPC-157 has been found to have a range of effects on the body, including promoting tissue healing, reducing inflammation, and improving digestive function. In
作用机制
The exact mechanism of action of N-(2-bromophenyl)-N'-cycloheptylethanediamide is not fully understood, but it is thought to work by promoting the production of growth factors and other signaling molecules that promote tissue healing and reduce inflammation. N-(2-bromophenyl)-N'-cycloheptylethanediamide has also been found to have antioxidant effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-cycloheptylethanediamide has been found to have a range of biochemical and physiological effects. It has been shown to promote the production of growth factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote tissue healing. N-(2-bromophenyl)-N'-cycloheptylethanediamide has also been found to reduce inflammation by inhibiting the production of cytokines and other inflammatory molecules. Additionally, N-(2-bromophenyl)-N'-cycloheptylethanediamide has been found to improve digestive function by promoting the healing of gastric ulcers and reducing symptoms of inflammatory bowel disease.
实验室实验的优点和局限性
N-(2-bromophenyl)-N'-cycloheptylethanediamide has several advantages for lab experiments. It is stable in vitro and in vivo, making it easy to handle and administer. It can be administered orally or by injection, and has been found to be well-tolerated in animal models. However, there are also limitations to using N-(2-bromophenyl)-N'-cycloheptylethanediamide in lab experiments. Its mechanism of action is not fully understood, and there is limited data on its safety and efficacy in humans.
未来方向
There are several potential future directions for research on N-(2-bromophenyl)-N'-cycloheptylethanediamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(2-bromophenyl)-N'-cycloheptylethanediamide has been found to have neuroprotective effects in animal models, and may have potential as a therapeutic agent for these conditions. Another area of interest is its potential use in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. N-(2-bromophenyl)-N'-cycloheptylethanediamide has been found to have anti-inflammatory effects, which may be beneficial in these conditions. Finally, there is interest in exploring the potential use of N-(2-bromophenyl)-N'-cycloheptylethanediamide in promoting tissue healing in humans, particularly in the context of wound healing and tissue repair after surgery or injury.
In conclusion, N-(2-bromophenyl)-N'-cycloheptylethanediamide is a synthetic peptide with potential therapeutic benefits for a range of conditions. Its mechanism of action is not fully understood, but it has been found to promote tissue healing, reduce inflammation, and improve digestive function in animal models. While there are limitations to using N-(2-bromophenyl)-N'-cycloheptylethanediamide in lab experiments, there are several potential future directions for research on this compound.
合成方法
N-(2-bromophenyl)-N'-cycloheptylethanediamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
科学研究应用
N-(2-bromophenyl)-N'-cycloheptylethanediamide has been studied extensively in animal models for its potential therapeutic benefits. It has been found to promote tissue healing in various organs, including the skin, muscle, bone, and brain. N-(2-bromophenyl)-N'-cycloheptylethanediamide has also been shown to have anti-inflammatory effects, reducing inflammation in the gut, liver, and brain. Additionally, N-(2-bromophenyl)-N'-cycloheptylethanediamide has been found to improve digestive function, including reducing symptoms of inflammatory bowel disease and promoting the healing of gastric ulcers.
属性
IUPAC Name |
N'-(2-bromophenyl)-N-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-12-9-5-6-10-13(12)18-15(20)14(19)17-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDMMIRCFHVIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4981828.png)
![N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4981829.png)
![{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4981830.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B4981831.png)

![N-(4-ethoxyphenyl)-N'-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4981866.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4981872.png)
![ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate](/img/structure/B4981885.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4981890.png)
![methyl 4,5-dimethoxy-2-{[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4981897.png)
![1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide](/img/structure/B4981905.png)
![4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4981911.png)
![N-(3'-chloro-3-biphenylyl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4981921.png)
